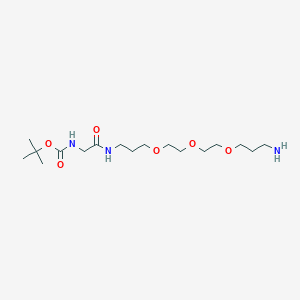

Boc-Gly-amido-C-PEG3-C3-amine

Description

Properties

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUHZCCKYZFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Gly-amido-C-PEG3-C3-amine. It is designed to serve as a core resource for researchers and professionals involved in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document details the linker's chemical structure, properties, and its strategic application in the synthesis of these novel therapeutic agents.

Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a crucial role in the design and synthesis of PROTACs. PROTACs are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The incorporation of a PEG chain offers several advantages, including enhanced hydrophilicity, which can improve the solubility of the PROTAC, and increased flexibility, which can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[1][2][3] The "Boc" (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis of the PROTAC molecule.

Core Structure and Chemical Properties

The structure of this compound features a central PEG3 (triethylene glycol) core, flanked by a glycine-amide-propyl group on one end and a propyl-amine group on the other. The terminal amine of the glycine (B1666218) moiety is protected by a Boc group.

Molecular Structure:

Caption: Chemical Structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from publicly available data from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 525583-49-7 | [4] |

| Molecular Formula | C17H35N3O6 | [4] |

| Molecular Weight | 377.5 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in DMSO, DMF, and water | N/A |

| Storage | -20°C | [4] |

Role in PROTAC Design and Signaling Pathway

The primary application of this compound is as a linker in the construction of PROTACs. The bifunctional nature of this molecule allows for the sequential conjugation of a POI ligand and an E3 ligase ligand.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Boc Deprotection

The Boc protecting group can be removed under mild acidic conditions to yield a free primary amine, which is then available for conjugation.

Materials:

-

Boc-protected amine linker (e.g., this compound)

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM or 1,4-dioxane (approximately 0.1 M).

-

To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (e.g., 10 equivalents) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the deprotected amine linker.

General Protocol for Amide Coupling (e.g., with a Carboxylic Acid-containing POI ligand)

The free amine of the linker can be coupled to a carboxylic acid moiety on a target protein ligand using standard peptide coupling reagents.

Materials:

-

Amine-functionalized linker (deprotected this compound)

-

Carboxylic acid-containing POI ligand

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the carboxylic acid-containing POI ligand in anhydrous DMF or DCM.

-

Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF or DCM.

-

Add the solution of the activated POI ligand to the linker solution.

-

Stir the reaction mixture at room temperature and monitor its progress by LC-MS (typically 2-24 hours).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the desired conjugate.

Representative Experimental Workflow

The synthesis and evaluation of a PROTAC utilizing a linker such as this compound typically follows a multi-step workflow, from initial synthesis to biological characterization.

Caption: Representative experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its PEG-based structure imparts favorable properties such as increased hydrophilicity and flexibility, which are often crucial for the efficacy of a protein degrader. The presence of a Boc-protected amine allows for a controlled and modular synthetic approach. While detailed, publicly available experimental data for this specific molecule is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the rational design and development of novel targeted protein degradation therapeutics. As the field of PROTACs continues to expand, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in the creation of the next generation of medicines.

References

- 1. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 2. WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof - Google Patents [patents.google.com]

- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-Gly-amido-C-PEG3-C3-amine, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will cover the technical specifications of the linker, a representative experimental protocol for its use in PROTAC synthesis, and the underlying biological pathway it helps to hijack.

Core Concepts: The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule, such as solubility and cell permeability.

Technical Specifications of this compound

This compound is a popular choice for PROTAC design due to its combination of a flexible polyethylene (B3416737) glycol (PEG) chain and terminal functional groups amenable to standard bioconjugation techniques. The Boc (tert-butoxycarbonyl) protecting group allows for a stepwise and controlled synthesis of the PROTAC molecule.

| Property | Value |

| Chemical Name | tert-butyl (1-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propylamino)-1-oxopropan-2-yl)carbamate |

| Synonyms | Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine |

| CAS Number | 525583-49-7 |

| Molecular Formula | C17H35N3O6 |

| Molecular Weight | 377.48 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | Store at -20°C |

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

In-Depth Technical Guide: Boc-Gly-amido-C-PEG3-C3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-amido-C-PEG3-C3-amine is a functionalized polyethylene (B3416737) glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][6] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, pricing from various suppliers, and detailed, generalized experimental protocols for its application in PROTAC synthesis.

Chemical Properties and Supplier Information

This compound is an amino-PEG linker containing a Boc-protected amine and a terminal primary amine. The primary amine can be readily conjugated to a carboxylic acid, for instance on a ligand for an E3 ligase or a POI. The Boc protecting group can be removed under mild acidic conditions to reveal a second primary amine, which can then be coupled to the other binding moiety of the PROTAC.

Table 1: Supplier and Pricing Information for this compound

| Supplier | Catalog Number | Quantity | Price (USD) |

| BroadPharm | BP-41636 | 100 mg | $280.00 |

| 500 mg | $650.00 | ||

| 1 g | $890.00 | ||

| MedChemExpress | HY-140237 | 1 mg | Contact for price |

| 5 mg | Contact for price | ||

| Sigma-Aldrich | AABH9BD990ED | - | Contact for price |

| Nordic Biosite | HY-140237-1 | 1 pcs | Contact for price |

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing.

Table 2: Technical Data for this compound

| Property | Value |

| CAS Number | 525583-49-7 |

| Molecular Formula | C₁₇H₃₅N₃O₅ |

| Molecular Weight | 377.48 g/mol |

| Appearance | Solid |

| Purity | >98% (typical) |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols

The following protocols are generalized procedures for the use of this compound in the synthesis of PROTACs. Optimization of reaction conditions (e.g., reaction time, temperature, and reagent stoichiometry) may be necessary for specific applications.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Amide Coupling Reaction

This protocol outlines the conjugation of the primary amine of the linker to a molecule containing a carboxylic acid (e.g., a POI ligand or an E3 ligase ligand).

Materials:

-

Deprotected Gly-amido-C-PEG3-C3-amine (from Protocol 1) or this compound

-

Carboxylic acid-containing molecule (e.g., POI-COOH or E3-Ligase-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the amine-containing linker (either the Boc-protected or deprotected form, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Synthesis

This diagram outlines a generalized synthetic workflow for constructing a PROTAC using this compound.

Caption: Generalized workflow for PROTAC synthesis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine | 525583-49-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 525583-49-7 | MCE [medchemexpress.cn]

- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

The Strategic Application of Boc-Gly-amido-C-PEG3-C3-amine in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-amido-C-PEG3-C3-amine is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3] This linker is a critical component in the modular construction of PROTACs, connecting a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The structural attributes of this compound, particularly its PEG component, enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[4]

This technical guide provides a comprehensive overview of the core applications, chemical properties, and experimental considerations for utilizing this compound in the development of novel protein degraders.

Core Application: A Heterobifunctional PROTAC Linker

The primary application of this compound is in the field of targeted protein degradation.[1][5] It serves as a flexible scaffold to which two different ligands are attached, creating a heterobifunctional molecule. This PROTAC then brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3]

The linker itself is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] The PEG nature of the linker can increase the aqueous solubility of the final PROTAC, a common challenge in the development of these molecules.[4]

The PROTAC Mechanism of Action

The general mechanism by which a PROTAC synthesized with a linker like this compound operates is a catalytic cycle, as illustrated below.

Physicochemical and Technical Properties

The utility of this compound as a PROTAC linker is defined by its chemical and physical characteristics. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 525583-49-7 | [6] |

| Molecular Formula | C17H35N3O6 | [6] |

| Molecular Weight | 377.48 g/mol | [2] |

| Purity | Typically ≥98% | [6] |

| Appearance | Solid | |

| Storage Conditions | -20°C for long-term storage | [6] |

| Solubility | Soluble in water and acetonitrile |

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound leverages its two distinct amine functionalities: a primary amine at one terminus and a Boc-protected primary amine at the other.[6] This allows for a sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.

The following is a representative experimental protocol for the synthesis of a PROTAC. Note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific ligands.

Step 1: Coupling of the First Ligand (Amide Bond Formation)

This step involves the reaction of the terminal primary amine of the linker with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate (Ligand-Linker-Boc).

Step 2: Boc Group Deprotection

The Boc protecting group is removed under acidic conditions to reveal the second primary amine.[6]

Materials:

-

Ligand-Linker-Boc intermediate

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

Protocol:

-

Dissolve the Ligand-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand

The newly exposed amine is then coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis.

Materials:

-

Deprotected Ligand-Linker-NH2 intermediate

-

Carboxylic acid-functionalized second ligand

-

HATU, DIPEA, and anhydrous DMF

Protocol:

-

Follow the same procedure as in Step 1, using the deprotected intermediate as the amine source and the second ligand as the carboxylic acid component.

-

After reaction completion and workup, purify the final PROTAC product, typically by reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Synthetic Workflow Diagram

The sequential nature of the synthesis is a key advantage of using a Boc-protected linker.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is typically assessed using several key quantitative parameters. While specific data for PROTACs synthesized with this compound is not extensively published, the following table outlines the common metrics used to evaluate PROTAC performance. These values are illustrative and will vary significantly based on the specific target protein, E3 ligase, and the overall structure of the PROTAC.

| Parameter | Description | Typical Range |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 80% - 99% |

| Cellular Permeability (Papp) | A measure of a compound's ability to cross cell membranes. | 1 - 20 x 10⁻⁶ cm/s |

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its bifunctional nature, featuring a readily available primary amine and a temporarily masked primary amine, allows for a controlled and sequential synthetic strategy. The incorporation of a PEG3 spacer enhances the physicochemical properties of the final PROTAC, potentially leading to improved solubility and bioavailability. For researchers in drug discovery and chemical biology, this linker represents a key building block for the rational design and synthesis of novel therapeutics aimed at targeted protein degradation.

References

Technical Guide: Handling and Storage of Boc-Gly-amido-C-PEG3-C3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling, storage, and stability of Boc-Gly-amido-C-PEG3-C3-amine, a bifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and promote laboratory safety.

Compound Properties and Storage Recommendations

This compound is a hydrophilic linker featuring a Boc-protected amine and a terminal primary amine.[1][2] The PEG spacer enhances solubility in aqueous media.[3] Proper storage is critical to prevent degradation and maintain its purity, which is typically supplied at 98% or greater.[1][3][4]

Quantitative Storage and Shipping Data

| Parameter | Recommended Condition | Notes |

| Storage Temperature | -20°C[1][2][3][4] | Long-term storage at this temperature is recommended to minimize degradation. A similar compound has been noted to be storable at -5°C.[5] |

| Shipping Temperature | Ambient[1][2] | The compound is stable for the duration of shipping at ambient temperatures. |

| Light Sensitivity | Store protected from light | It is recommended to keep the compound in a dark environment, for instance by using an amber vial or by wrapping the container in aluminum foil.[5][6] |

| Moisture Sensitivity | Store in a dry environment | The compound is hygroscopic; store in a desiccator or a dry box to prevent moisture absorption.[5][6][7] |

| Purity | ≥ 95% - 98% | This is the typical purity provided by suppliers.[1][3][4][5] |

Chemical Stability and Incompatibilities

The stability of this compound is largely dictated by its two primary functional groups: the Boc-protected amine and the terminal primary amine.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. It is stable to most nucleophiles and bases but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1][8][9]

-

PEG Chain: Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation, especially in the presence of transition metals.[10]

-

Terminal Amine: The primary amine is a nucleophile and will react with various electrophiles.

Known Incompatibilities:

| Incompatible Substance Class | Reason for Incompatibility |

| Strong Acids | Cleavage of the Boc protecting group.[1][8][9] |

| Strong Oxidizing Agents | Potential for degradation of the PEG chain. |

| Aldehydes and Ketones | The terminal amine can react to form imines.[3] |

| Activated Esters (e.g., NHS esters) | The terminal amine will react to form an amide bond.[1][2] |

| Carboxylic Acids (with coupling agents) | The terminal amine will react to form an amide bond.[1][2] |

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Gradient: 5% to 95% Mobile Phase B over 20 minutes

-

-

Analysis:

-

Inject 10 µL of the sample solution.

-

Integrate the peak areas to determine the purity of the compound.

-

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under various stress conditions.

Procedure:

-

Sample Preparation:

-

Weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

-

-

Stress Conditions:

-

Temperature: Store samples at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

-

Humidity: Place samples in chambers with controlled relative humidity (e.g., 25% RH and 75% RH).

-

Light: Expose samples to a controlled light source (e.g., a photostability chamber) and keep control samples in the dark.

-

-

Time Points:

-

Analyze samples at various time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, analyze the samples for purity using the HPLC protocol described above.

-

Characterize any significant degradation products using mass spectrometry (MS).[5][11]

-

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify degradation products.[12]

-

Safety and Handling

The safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: Wear a lab coat.

Handling Procedures:

-

Avoid inhalation of dust.[7]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[11]

-

Avoid release to the environment.[11]

Spill and Disposal:

-

In case of a spill, collect the material and place it in a suitable container for disposal.

-

Dispose of contents/container to an approved waste disposal plant.[11]

Visualized Workflows and Pathways

The following diagrams illustrate key workflows for the handling and storage of this compound.

Caption: Workflow for Receiving, Storing, and Handling the Compound.

Caption: Workflow for Experimental Stability Assessment.

References

- 1. chempep.com [chempep.com]

- 2. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 3. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG1-amine, 127828-22-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. How To [chem.rochester.edu]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: Properties and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-Gly-amido-C-PEG3-C3-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a Boc-protected amine on one end and a free primary amine on the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and controlled conjugation to two different molecules.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₅N₃O₆ | [1] |

| Molecular Weight | 377.5 g/mol | [1] |

| CAS Number | 525583-49-7 | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Varies (often a solid or oil) | N/A |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | Ambient | [1] |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable linker in several advanced applications:

-

PROTAC Synthesis : This linker is extensively used in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.[2]

-

Bioconjugation : It serves as a spacer to link biomolecules such as peptides, proteins, or antibodies to other molecules like fluorescent dyes, drugs, or solid supports. The hydrophilic PEG chain can improve the solubility and reduce the immunogenicity of the resulting conjugate.

-

Drug Delivery : In drug delivery systems, this linker can be used to attach targeting moieties to nanoparticles or drug payloads, facilitating targeted delivery and controlled release.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that can be removed under mild acidic conditions to yield a free primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine linker.

References

Methodological & Application

Application Notes and Protocols for Boc-Gly-amido-C-PEG3-C3-amine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]

Boc-Gly-amido-C-PEG3-C3-amine is a versatile linker used in the synthesis of PROTACs. Its structure incorporates several key features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic strategy. It can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to a POI ligand or an E3 ligase ligand.[2]

-

Glycine (B1666218) (Gly) Residue: The glycine residue provides flexibility to the linker, which can be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

PEG3 Moiety: The three-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and solubility of the PROTAC molecule.[] This is a critical factor for improving cell permeability and overall bioavailability.

-

C3 Amine: The three-carbon alkyl chain terminating in an amine provides a reactive handle for conjugation to either the POI or E3 ligase ligand, typically through the formation of a stable amide bond.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathway of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and coupling to a POI ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Activation of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the E3-Linker-Boc intermediate.

Step 2: Boc Deprotection

-

Deprotection Reaction: Dissolve the E3-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

Step 3: Coupling of POI Ligand

-

Activation of POI Ligand: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Final Coupling: Add a solution of the deprotected E3-Linker-amine salt from Step 2 (1.1 eq) in anhydrous DMF to the activated POI ligand mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purification: Purify the final PROTAC product by preparative HPLC.

-

Characterization: Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Caption: A representative experimental workflow for the synthesis of a PROTAC.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

-

Quantitative Data and Performance Comparison

The efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the linker used. While specific data for PROTACs synthesized with this compound is not extensively published, the following table provides representative data for single amino acid-based PROTACs targeting BCR-ABL with a PEG linker, which demonstrates the typical performance metrics evaluated.[5]

| PROTAC Compound | Target | E3 Ligase Ligand | Linker Feature | IC50 (nM)[5] | Dmax (% Degradation)[5] |

| Arg-PEG1-Dasa | BCR-ABL | CRBN | Arginine-PEG1 | ~0.4 | >90% at 10 nM |

| Lys-PEG1-Dasa | BCR-ABL | CRBN | Lysine-PEG1 | ~0.5 | ~99% at 5 nM |

| Leu-PEG1-Dasa | BCR-ABL | CRBN | Leucine-PEG1 | ~0.2 | ~81% at 5 nM |

| Phe-PEG1-Dasa | BCR-ABL | CRBN | Phenylalanine-PEG1 | ~0.3 | ~90% at 5 nM |

Note: The data presented are for illustrative purposes and are based on PROTACs with a similar structural motif. The actual performance of a PROTAC synthesized with this compound will need to be determined empirically.

Logical Relationships in PROTAC Optimization

The optimization of a PROTAC is a multifactorial process where the linker plays a central role in balancing various properties to achieve the desired therapeutic effect.

Caption: Interplay of linker properties in PROTAC optimization.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, incorporating a flexible glycine residue, a solubilizing PEG chain, and orthogonal reactive handles, provides a robust platform for the rational design and construction of effective protein degraders. The protocols and conceptual frameworks provided in these application notes offer a guide for researchers to successfully synthesize and evaluate novel PROTACs for a wide range of therapeutic targets. The empirical optimization of the linker, in conjunction with the appropriate POI and E3 ligase ligands, is paramount in the development of potent and selective next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Conjugation of Boc-Gly-amido-C-PEG3-C3-amine to a Warhead for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), often referred to as the "warhead"; a second ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[1][2][3][4][5] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1][6][7]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties, such as enhancing aqueous solubility and cell permeability.[1][2][8][9] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1][6][8]

This application note provides a detailed protocol for the coupling of Boc-Gly-amido-C-PEG3-C3-amine , a commonly used PEG-based PROTAC linker, to a warhead containing a carboxylic acid functional group.[10][11][12] The protocol describes a standard amide bond formation reaction, a cornerstone of many bioconjugation strategies.[9]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome.[1][2][5][13] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol

This protocol details the coupling of a generic carboxylic acid-containing warhead to the primary amine of this compound using HATU as the coupling reagent.

Materials

-

Warhead with a carboxylic acid functional group (Warhead-COOH)

-

This compound (CAS: 525583-49-7)[11]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reverse-phase HPLC system for purification

-

LC-MS and NMR instruments for characterization

Experimental Workflow

The following diagram outlines the key steps in the coupling, workup, and purification process.

Caption: Workflow for coupling the linker to a warhead.

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the activated warhead solution.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by reverse-phase HPLC to obtain the desired Boc-protected warhead-linker conjugate.

-

Characterize the final product by LC-MS to confirm the mass and by NMR to verify the structure.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the warhead-linker conjugate. Actual results may vary depending on the specific warhead used.

| Parameter | Expected Value | Method of Analysis |

| Reaction Time | 2-4 hours | LC-MS |

| Yield | 60-85% | Isolated |

| Purity | >95% | HPLC, LC-MS |

| Identity Confirmation | Confirmed | LC-MS, NMR |

Subsequent Steps

The resulting Boc-protected warhead-linker conjugate is now ready for the next steps in PROTAC synthesis:

-

Boc Deprotection: The Boc protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a free amine.[11][14]

-

E3 Ligase Ligand Coupling: The newly exposed amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide, lenalidomide, or VHL ligands) using similar amide coupling conditions described in this protocol.[13][15]

By following this protocol, researchers can efficiently synthesize a key intermediate for the construction of novel PROTACs for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. nbinno.com [nbinno.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]

- 12. yhs518.com [yhs518.com]

- 13. benchchem.com [benchchem.com]

- 14. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 15. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

Application Notes and Protocols for the Conjugation of Boc-Gly-amido-C-PEG3-C3-amine with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a critical and widely adopted strategy in drug development and biotechnology for enhancing the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules.[1][2][3] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn leads to a longer circulatory half-life, reduced immunogenicity, enhanced aqueous solubility, and improved stability against proteolytic degradation.[1][2]

Boc-Gly-amido-C-PEG3-C3-amine is a discrete PEG (dPEG®) linker characterized by a terminal primary amine and a Boc-protected glycine (B1666218) terminus.[4][5] The defined length of the PEG chain allows for precise control over the modification process, avoiding the dispersity issues associated with traditional polymer PEGs. The primary amine group serves as a nucleophilic target for conjugation with electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters.[4][5]

NHS esters are highly reactive acylating agents that selectively couple with primary aliphatic amines under mild conditions to form stable and irreversible amide bonds.[6][7][8] This reaction is one of the most common and reliable methods for bioconjugation due to its efficiency and specificity.[7] This document provides detailed application notes and protocols for the reaction of this compound with NHS esters, offering guidance on optimizing reaction conditions and characterizing the resulting conjugate.

Principle of the Reaction

The conjugation of this compound with an NHS ester proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine of the PEG linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6][7]

The efficiency of this reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. However, a competing hydrolysis reaction, where the NHS ester reacts with water, also accelerates at higher pH values.[1][6] Therefore, the reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to strike a balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[6][9]

Figure 1. Reaction scheme for the conjugation of this compound with an NHS ester.

Data Presentation

The success of the conjugation reaction is influenced by several factors, including pH, the molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from studies on similar PEG-amine and NHS ester reactions to provide a baseline for optimization.

Table 1: Effect of pH on NHS Ester Reaction Kinetics and Yield

| pH | Reaction Time to Steady State | Hydrolysis Half-life of NHS Ester | Final Product Yield (%) | Reference |

| 7.4 | ~2 hours | >120 minutes | Not specified | [1] |

| 8.0 | Not specified | Not specified | ~80-85 | [3][10] |

| 8.5 | Not specified | ~10 minutes | Not specified | [3][10] |

| 9.0 | ~10 minutes | <9 minutes | ~87-92 | [1][3][10] |

Note: Data is compiled from studies using different protein and PEG-NHS ester systems and should be considered as a guideline.

Table 2: Influence of Reactant Stoichiometry on Degree of Labeling

| Molar Ratio (NHS Ester : Amine) | Target Molecule | Degree of Labeling (Labels per Molecule) | Reference |

| 5:1 | Protein | Mono-PEGylated product | [4] |

| 10:1 | Oligonucleotide | Quantitative labeling | [8] |

| 20:1 | IgG Antibody | 4-6 | [7][11][12] |

Note: The optimal molar ratio is highly dependent on the concentration of the reactants and the number of available primary amines on the target molecule.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a molecule containing an NHS ester functional group.

Materials and Reagents

-

This compound

-

NHS ester of the molecule to be conjugated

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification system: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or dialysis cassettes

Experimental Workflow

Figure 2. General experimental workflow for the NHS ester conjugation reaction.

Detailed Protocol

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[7]

-

Prepare the Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.3). Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]

-

Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Immediately before initiating the reaction, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]

-

-

Conjugation Reaction:

-

Add the calculated volume of the NHS ester stock solution to the this compound solution. A molar excess of the NHS ester (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be below 10%.[6]

-

Gently mix the reaction vessel immediately after adding the NHS ester.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically and can be monitored by techniques like LC-MS.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and hydrolyze any remaining unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate from excess reagents and byproducts (e.g., N-hydroxysuccinimide, unreacted starting materials).

-

Common purification methods include size-exclusion chromatography (for larger conjugates), RP-HPLC (for small molecule conjugates), or dialysis.[4]

-

-

Characterization and Storage:

-

Characterize the purified conjugate to confirm its identity and purity using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Store the final conjugate under conditions appropriate for its stability, typically lyophilized or in a suitable buffer at -20°C or -80°C.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture or aqueous buffer for too long. | Use anhydrous DMSO/DMF. Prepare NHS ester solution immediately before use. Minimize time between reagent preparation and reaction initiation.[7] |

| Incorrect buffer pH: pH is too low (<7.0), protonating the amine. | Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[9] | |

| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Use an amine-free buffer like phosphate, bicarbonate, or borate. If necessary, perform a buffer exchange of the starting material before the reaction.[7] | |

| Multiple or Unexpected Products | Reaction with other nucleophiles: NHS esters can have side reactions with thiols or hydroxyls. | While less favorable than with primary amines, these reactions can occur. Optimize stoichiometry and reaction time to favor the desired product. Consider alternative chemistries if specificity is an issue. |

| Boc group deprotection: Exposure to acidic conditions. | Ensure all buffers and solvents are free from strong acids. The Boc group is stable under the recommended reaction conditions. | |

| Difficulty in Purification | Similar properties of product and starting material: Particularly for small molecules. | Utilize a high-resolution purification method like RP-HPLC with an optimized gradient to achieve separation. |

References

- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. stallardediting.com [stallardediting.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

Application Note: Amide Bond Formation Using Boc-Gly-amido-C-PEG3-C3-amine for Advanced Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role.[1][2] The linker not only connects the different components of the therapeutic agent but also significantly influences its physicochemical properties, such as solubility, stability, and cell permeability.[2][3] Boc-Gly-amido-C-PEG3-C3-amine is a versatile heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a glycine (B1666218) moiety, and a terminal primary amine, with a Boc-protected amine at the other end.[4][5] The PEG portion enhances aqueous solubility and can reduce non-specific binding, while the terminal amine serves as a reactive handle for conjugation to carboxylic acid-containing molecules.[2][6] The Boc protecting group allows for orthogonal synthesis strategies, where the protected amine can be deprotected in a later step for further functionalization.[5][6]

This application note provides a detailed protocol for the reaction of this compound with a generic carboxylic acid, a fundamental step in the synthesis of complex biomolecules and therapeutic agents.

Reaction Mechanism: Amide Coupling

The formation of a stable amide bond between the primary amine of this compound and a carboxylic acid is typically achieved through the use of coupling agents.[7] The most common and well-established method involves the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

-

Carboxylic Acid Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

NHS Ester Formation and Amine Reaction: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the PEG linker to form a stable amide bond, releasing NHS.

Other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used, often in organic solvents, and are known for their high efficiency and rapid reaction times.[7]

Experimental Protocols

This section provides detailed protocols for the amide coupling reaction in both organic and aqueous environments. The choice of solvent and coupling agent will depend on the solubility and stability of the carboxylic acid-containing substrate.

Protocol 1: Amide Coupling in Organic Solvent (e.g., DMF) using HATU

This protocol is suitable for substrates soluble in organic solvents.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line for inert atmosphere

-

Analytical balance

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Activation: To the solution of the carboxylic acid, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

-

Work-up and Purification: Once the reaction is complete, the crude product can be purified by standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Protocol 2: Amide Coupling in Aqueous Buffer using EDC/NHS

This protocol is suitable for water-soluble substrates.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Reaction tubes

-

pH meter

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or ultrapure water.

-

Add EDC (1.5 equivalents) to the carboxylic acid solution and mix gently.

-

Immediately add NHS (1.5 equivalents) to the reaction mixture.

-

Incubate at room temperature for 15-30 minutes.

-

-

Coupling Reaction:

-

Dissolve this compound (1.2 equivalents) in Coupling Buffer.

-

Add the activated carboxylic acid solution to the PEG-amine solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling reaction of this compound with a carboxylic acid. These values are representative and may vary depending on the specific substrates and reaction conditions.

| Parameter | Organic Protocol (HATU/DIPEA) | Aqueous Protocol (EDC/NHS) |

| Molar Ratio (Carboxylic Acid:Linker) | 1 : 1.1 | 1 : 1.2 |

| Molar Ratio (Coupling Agent:Carboxylic Acid) | 1.2 : 1 (HATU) | 1.5 : 1 (EDC/NHS) |

| Solvent | Anhydrous DMF | MES Buffer (Activation), PBS (Coupling) |

| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |

| Reaction Time | 2 - 24 hours | 2 - 4 hours (RT) or overnight (4°C) |

| Typical Yield | 60 - 90% | 50 - 80% |

| Purity (post-purification) | >95% (by HPLC) | >95% (by HPLC) |

Visualizations

Caption: Workflow for amide coupling in an organic solvent.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

Application Note: Standardized Protocols for Boc Group Deprotection of Boc-Gly-amido-C-PEG3-C3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1] Its widespread use is attributed to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[2][3] This application note provides detailed protocols for the deprotection of the Boc group from Boc-Gly-amido-C-PEG3-C3-amine, a common polyethylene (B3416737) glycol (PEG) linker used in bioconjugation.[4][5] The protocols outlined below utilize common acidic reagents and are designed to be robust and reproducible.

The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[6] The reaction is typically fast and can be performed at room temperature.[6] Common reagents for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or 4M hydrochloric acid (HCl) in 1,4-dioxane.[1][7] The choice of reagent and conditions can be tailored to the specific substrate and the desired purity of the final product.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, including those with PEG linkers. The data is compiled from various sources to provide a comparative overview of reaction parameters and expected outcomes.

| Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Typical Purity (%) | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - Room Temp | 30 - 120 | >95 | [1][7] |

| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | Room Temp | 5 - 30 | >95 | [1] |

| Trifluoroacetic Acid (TFA) | 95% (v/v) | Water/TIS | 0 | 60 | High | [8] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 60 | >95 | [1] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[7][9]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[8]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

If the substrate is sensitive to the tert-butyl cation byproduct, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[8]

-

Allow the reaction to warm to room temperature and stir for 30-120 minutes. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[7]

-

For a non-salt product, dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA and is also highly effective for Boc deprotection.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes (if precipitation is used for isolation)

Procedure:

-

Dissolve this compound in a minimal amount of 1,4-Dioxane.

-

Add the 4M HCl in 1,4-Dioxane solution to the dissolved starting material.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the deprotected product, often as a hydrochloride salt, can be precipitated by the addition of a non-polar solvent like diethyl ether.[7]

-

Isolate the precipitate by filtration or centrifugation.

-

Wash the solid with diethyl ether and dry under vacuum to obtain the deprotected amine hydrochloride salt.

Visualizations

Caption: Experimental workflow for Boc deprotection using TFA.

References

- 1. benchchem.com [benchchem.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for the Purification of PROTACs with a Boc-Gly-amido-C-PEG3-C3-amine Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction